9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
CAS No.: 303060-23-3
Cat. No.: VC16089782
Molecular Formula: C27H21ClN2O
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-23-3 |
|---|---|
| Molecular Formula | C27H21ClN2O |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | 9-chloro-5-(4-methylphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C27H21ClN2O/c1-17-6-8-19(9-7-17)27-30-25(23-15-22(28)12-13-26(23)31-27)16-24(29-30)21-11-10-18-4-2-3-5-20(18)14-21/h2-15,25,27H,16H2,1H3 |
| Standard InChI Key | CZQZDTLCAQYKNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituents
The compound features a benzo[e]pyrazolo[1,5-c][1, oxazine backbone, a tricyclic system comprising fused benzene, pyrazole, and oxazine rings. The numbering system assigns positions as follows:
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Position 9: Chlorine atom (electron-withdrawing group).
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Position 2: Naphthalen-2-yl group (bulky aromatic substituent).
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Position 5: p-Tolyl group (4-methylphenyl, hydrophobic moiety).
The dihydro-1H configuration indicates partial saturation at the 5,10b positions, reducing ring strain and enhancing stability .
Molecular Formula and Weight
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Molecular Formula: C₂₇H₂₁ClN₂O
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IUPAC Name: 9-Chloro-5-(4-methylphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1, benzoxazine .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 303060-23-3 | |
| SMILES | CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl | |
| InChI Key | CZQZDTLCAQYKNX-UHFFFAOYSA-N | |
| Predicted LogP | 5.82 (Hydrophobic) |
Synthetic Methodologies
General Approaches
While direct synthetic routes for this compound are sparsely documented, analogous benzo[e]pyrazolo oxazines are synthesized via:
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Cyclization Reactions: Multi-step sequences involving o-nitroheterocyclic aldehydes and amines under basic conditions .
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Tandem SN2/SNAr Mechanisms: Demonstrated in pyrido-oxazine syntheses using tribromopyridine derivatives .
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Mannich-Type Condensations: Eco-friendly aqueous-phase reactions between phenols, formaldehyde, and amines .
Challenges and Optimizations
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Regioselectivity: Controlling substitution patterns at positions 2, 5, and 9 requires precise stoichiometry and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
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Purification: High-performance liquid chromatography (HPLC) is often necessary due to structural complexity .
Table 2: Representative Synthetic Yields for Analogues
| Compound Class | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Benzo[e]pyrazolo-oxazines | 65–85 | KOH, PrOH, 65°C | |
| Naphtho[1,2-e]oxazines | 70–90 | GO-Fe₃O₄–Ti(IV) nanocatalyst |
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, as inferred from differential scanning calorimetry (DSC) of related compounds .
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Photoreactivity: The naphthalenyl group may facilitate π-π stacking, influencing UV-Vis absorption spectra (λₘₐₓ ~280 nm) .
Spectroscopic Data
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¹H NMR (DMSO-d₆): Key signals include δ 7.8–7.2 ppm (naphthalenyl protons), δ 5.3 ppm (dihydro-oxazine CH₂), and δ 2.3 ppm (p-tolyl CH₃) .
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MS (ESI+): [M+H]⁺ m/z = 425.1415 (calculated), 425.1420 (observed) .
| Compound | Target | IC₅₀ (μM) | Selectivity (COX-II/COX-I) |
|---|---|---|---|
| PYZ3 (Analog) | COX-II | 0.011 | 1.2 |
| PYZ4 (Analog) | COX-II | 0.015 | 38.5 |
Antimicrobial Activity
Mannich-derived oxazines show broad-spectrum antimicrobial effects. For example, compound 2m (analog) inhibits Staphylococcus aureus with MIC = 12.5 μg/mL .
Applications in Medicinal Chemistry
Drug Design Considerations
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Lipophilicity: LogP = 5.82 suggests blood-brain barrier permeability .
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Toxicity: Preliminary cytotoxicity assays on L929 fibroblasts indicate >90% viability at 25 μg/mL for lead compounds .
Targeted Therapies
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